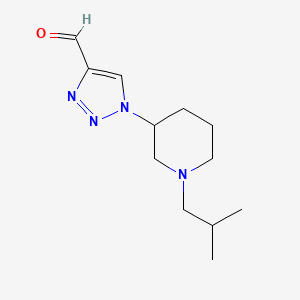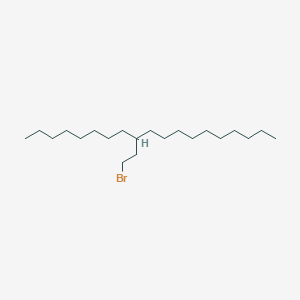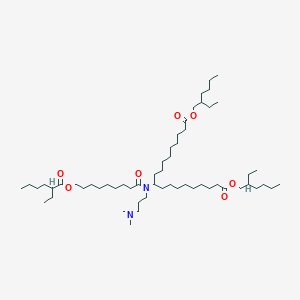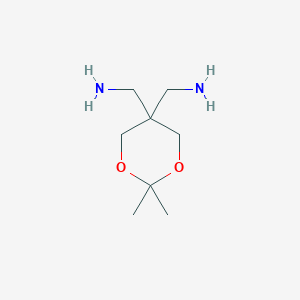
1-(5-Chloropentyl)-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropentyl)-4-vinylbenzene: is an organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a chlorinated pentyl chain attached to a vinylbenzene moiety, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropentyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with 5-chloropentyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropentyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products:
Oxidation: Formation of this compound alcohol or ketone derivatives.
Reduction: Formation of 1-(5-chloropentyl)-4-ethylbenzene.
Substitution: Formation of 1-(5-azidopentyl)-4-vinylbenzene or 1-(5-thiopentyl)-4-vinylbenzene.
Scientific Research Applications
Chemistry: 1-(5-Chloropentyl)-4-vinylbenzene is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new synthetic cannabinoids and other bioactive compounds .
Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors (CB1 and CB2). It helps in understanding the structure-activity relationships of synthetic cannabinoids and their effects on the endocannabinoid system .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic applications, such as pain management and anti-inflammatory effects. its use is limited due to potential side effects and toxicity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new synthetic routes for the production of high-value chemicals .
Mechanism of Action
1-(5-Chloropentyl)-4-vinylbenzene exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates G protein-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of neurotransmitter release and various physiological effects, such as analgesia and anti-inflammatory responses .
Comparison with Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but lacks the chlorinated pentyl chain.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the pentyl chain.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain.
Uniqueness: 1-(5-Chloropentyl)-4-vinylbenzene is unique due to the presence of the chlorinated pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors.
Properties
Molecular Formula |
C13H17Cl |
|---|---|
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-(5-chloropentyl)-4-ethenylbenzene |
InChI |
InChI=1S/C13H17Cl/c1-2-12-7-9-13(10-8-12)6-4-3-5-11-14/h2,7-10H,1,3-6,11H2 |
InChI Key |
DNEJNZRRQWEVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)

![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)


![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)

![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)


![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
